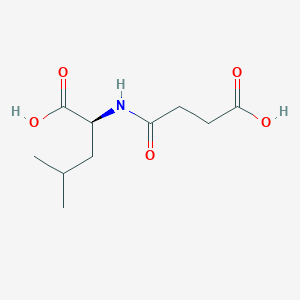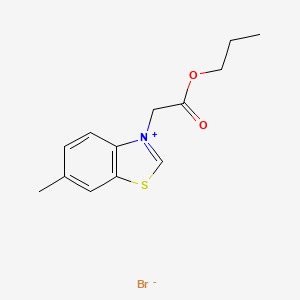
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide is a chemical compound with the molecular formula C13H16NO2SBr It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
The synthesis of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of 6-methylbenzothiazole with 2-oxo-2-propoxyethyl bromide under specific reaction conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles such as amines or thiols replace the bromide ion to form new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-Methyl-3-(2-oxo-2-propoxyethyl)-1,3-benzothiazol-3-ium bromide can be compared with other similar compounds, such as:
Benzothiazole: The parent compound, which lacks the 6-methyl and 2-oxo-2-propoxyethyl substituents.
6-Methylbenzothiazole: A derivative with a methyl group at the 6-position but without the 2-oxo-2-propoxyethyl substituent.
3-(2-oxo-2-propoxyethyl)-1,3-benzothiazolium bromide: A derivative with the 2-oxo-2-propoxyethyl substituent but without the 6-methyl group.
Properties
CAS No. |
89059-17-6 |
|---|---|
Molecular Formula |
C13H16BrNO2S |
Molecular Weight |
330.24 g/mol |
IUPAC Name |
propyl 2-(6-methyl-1,3-benzothiazol-3-ium-3-yl)acetate;bromide |
InChI |
InChI=1S/C13H16NO2S.BrH/c1-3-6-16-13(15)8-14-9-17-12-7-10(2)4-5-11(12)14;/h4-5,7,9H,3,6,8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
GWSNFQVDKLVINC-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)C[N+]1=CSC2=C1C=CC(=C2)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



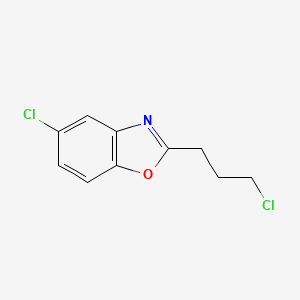
![2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B14132567.png)
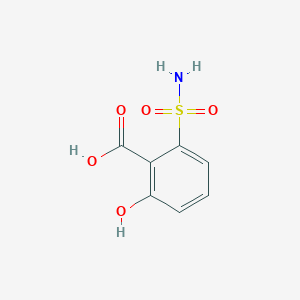
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
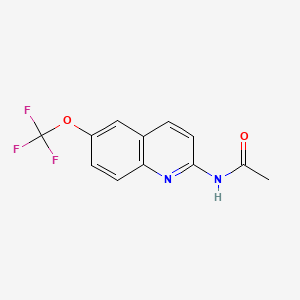
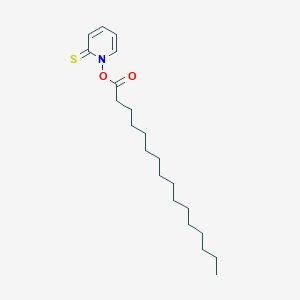

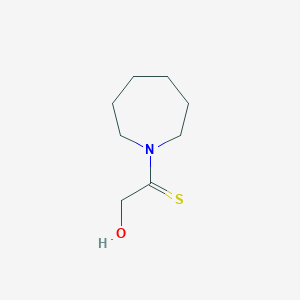
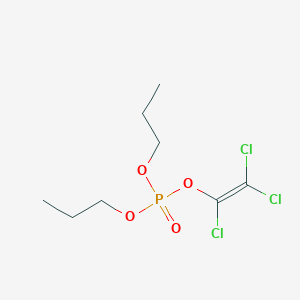
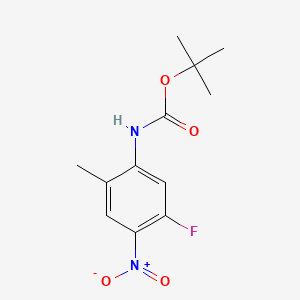
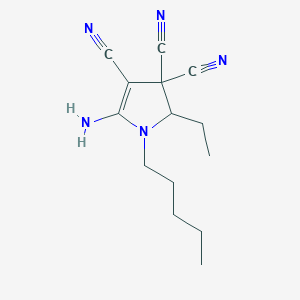
![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)
